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molecular formula C12H10O2 B8791079 2-Ethyl-1,4-naphthoquinone CAS No. 5409-32-5

2-Ethyl-1,4-naphthoquinone

Cat. No. B8791079
M. Wt: 186.21 g/mol
InChI Key: QBHSRQVIJSKBPX-UHFFFAOYSA-N
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Patent
US05155132

Procedure details

A solution of 1,4-naphthoquinone (7.91 g), propanoic acid (3.70 g) and silver nitrate (1.53 g) in a mixture of acetonitrile (11.4 mL), sulfolane (34.1 mL) and water (79.5 mL) was heated at 60°-65° C. for 2 hours. A solution of ammonium persulfate (13.7 g) in water (25 mL) was then added dropwise. The mixture was cooled in ice water and extracted with ether. The organic layer was washed with saturated sodium bicarbonate, water and brine, then dried, filtered and evaporated. Chromatography over silica gel afforded 2-ethyl-1,4-naphthoquinone, m.p. 87°-88° C.
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
34.1 mL
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
catalyst
Reaction Step One
Name
Quantity
79.5 mL
Type
solvent
Reaction Step One
Name
ammonium persulfate
Quantity
13.7 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1.[C:13](O)(=O)[CH2:14]C.S1(CCCC1)(=O)=O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>C(#N)C.O.[N+]([O-])([O-])=O.[Ag+]>[CH2:13]([C:3]1[C:4](=[O:11])[C:5]2[C:10]([C:1](=[O:12])[CH:2]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH3:14] |f:3.4.5,8.9|

Inputs

Step One
Name
Quantity
7.91 g
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Name
Quantity
3.7 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
34.1 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
11.4 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
1.53 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Quantity
79.5 mL
Type
solvent
Smiles
O
Step Two
Name
ammonium persulfate
Quantity
13.7 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 60°-65° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate, water and brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(C2=CC=CC=C2C(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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